N-(4-((4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-((4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)acetamide, also known as PF-06463922, is a small molecule inhibitor of the protein kinase called casein kinase 1 epsilon (CK1ε). It has been developed for scientific research purposes in the field of cancer biology and circadian rhythm studies.
Wirkmechanismus
Target of Action
The primary targets of the compound N-(4-((4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)acetamide are currently unknown
Biochemical Pathways
Without specific information on the compound’s targets, it is challenging to summarize the affected biochemical pathways and their downstream effects . Once the targets are identified, it will be possible to map out the biochemical pathways involved.
Result of Action
The molecular and cellular effects of the compound’s action are dependent on its mode of action and the biochemical pathways it affects. Without specific information on these aspects, it is difficult to describe the exact results of the compound’s action .
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-((4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)acetamide for lab experiments is its high potency and selectivity for CK1ε, which allows for specific targeting of this protein kinase. However, one limitation is that it may not be suitable for all types of cancer or circadian rhythm studies, as its effects may vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
There are several future directions for the use of N-(4-((4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)acetamide in scientific research. One potential application is in combination therapy with other cancer drugs to enhance their efficacy and reduce drug resistance. Another direction is in the development of new circadian rhythm therapies for sleep disorders and other related conditions. Additionally, further studies are needed to elucidate the precise mechanisms of N-(4-((4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)acetamide action and its potential side effects.
Synthesemethoden
The synthesis method of N-(4-((4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)acetamide involves a multistep process that starts with the reaction of 3-chloropyridine-2-carboxylic acid with piperidine to form 3-chloropyridin-2-ylpiperidine. This intermediate is then reacted with 4-(aminosulfonyl)phenylacetic acid to form the final product, N-(4-((4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(4-((4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)acetamide has been extensively studied as a potential therapeutic agent for the treatment of various types of cancer, including breast cancer, lung cancer, and leukemia. It has also been investigated for its role in regulating circadian rhythms and sleep-wake cycles.
Eigenschaften
IUPAC Name |
N-[4-[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]sulfonylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O4S/c1-13(23)21-14-4-6-16(7-5-14)27(24,25)22-11-8-15(9-12-22)26-18-17(19)3-2-10-20-18/h2-7,10,15H,8-9,11-12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYEWUMLHSAZQFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=C(C=CC=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.